![molecular formula C20H21N3O6S B257360 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been studied for their various biological properties.
Wirkmechanismus
The exact mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. It also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases. It also inhibits the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its low toxicity. However, its limitations include its poor solubility in water, which can hinder its use in certain experiments. It also requires further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide. These include studying its potential therapeutic applications in various diseases such as cancer, inflammatory diseases, and neurodegenerative diseases. Further studies are also needed to understand its mechanism of action and potential side effects. In addition, the development of new derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to modulate various signaling pathways and its low toxicity make it an attractive candidate for further studies. However, its poor solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects highlight the importance of continued research in this area.
Synthesemethoden
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In a study conducted on human breast cancer cells, this compound was found to induce apoptosis, which is a programmed cell death mechanism that is often impaired in cancer cells. In another study, it was shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
Produktname |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide |
---|---|
Molekularformel |
C20H21N3O6S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O6S/c1-25-13-7-6-11(8-14(13)26-2)18-21-20(30-23-18)22-19(24)12-9-15(27-3)17(29-5)16(10-12)28-4/h6-10H,1-5H3,(H,21,22,23,24) |
InChI-Schlüssel |
AELSEWMMADWPHW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.